molecular formula C23H22N2O3 B11163683 N-[2-(benzylcarbamoyl)phenyl]-2-ethoxybenzamide

N-[2-(benzylcarbamoyl)phenyl]-2-ethoxybenzamide

Cat. No.: B11163683
M. Wt: 374.4 g/mol
InChI Key: DLRKZYXLECSCSH-UHFFFAOYSA-N
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Description

N-BENZYL-2-(2-ETHOXYBENZAMIDO)BENZAMIDE is a synthetic organic compound with a complex molecular structure It is characterized by the presence of benzyl, ethoxybenzamido, and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-(2-ETHOXYBENZAMIDO)BENZAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or ethanol to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of N-BENZYL-2-(2-ETHOXYBENZAMIDO)BENZAMIDE may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-(2-ETHOXYBENZAMIDO)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-BENZYL-2-(2-ETHOXYBENZAMIDO)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and diabetes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-BENZYL-2-(2-ETHOXYBENZAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering various biochemical pathways. For instance, it may act as an allosteric modulator, enhancing or inhibiting the function of enzymes involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its diverse applications in research make it a valuable compound in the scientific community .

Properties

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

N-benzyl-2-[(2-ethoxybenzoyl)amino]benzamide

InChI

InChI=1S/C23H22N2O3/c1-2-28-21-15-9-7-13-19(21)23(27)25-20-14-8-6-12-18(20)22(26)24-16-17-10-4-3-5-11-17/h3-15H,2,16H2,1H3,(H,24,26)(H,25,27)

InChI Key

DLRKZYXLECSCSH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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